2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoic acid
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Overview
Description
2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoic acid is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the pyridine and propanoic acid moieties. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry .
Chemical Reactions Analysis
2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its therapeutic potential, particularly in areas such as anti-inflammatory, anticancer, and antiviral activities.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoic acid involves its interaction with specific molecular targets. The indole core can bind to various receptors, influencing biological pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. These interactions can lead to changes in cellular processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbinol: Known for its anticancer properties.
Properties
Molecular Formula |
C20H23N3O4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoic acid |
InChI |
InChI=1S/C20H23N3O4/c1-13(20(25)26)27-18-6-2-5-16-14(11-23-19(16)18)7-9-22-12-17(24)15-4-3-8-21-10-15/h2-6,8,10-11,13,17,22-24H,7,9,12H2,1H3,(H,25,26) |
InChI Key |
OIYBBJGACXEGOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC2=C1NC=C2CCNCC(C3=CN=CC=C3)O |
Origin of Product |
United States |
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